REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].Cl[Si:6]1(Cl)[CH2:10][CH:9]=[CH:8][CH2:7]1.[Cl-].[NH4+].[CH3:14][CH2:15]OCC>C1COCC1>[CH:14]([Si:6]1([CH:1]=[CH2:2])[CH2:10][CH:9]=[CH:8][CH2:7]1)=[CH2:15] |f:2.3|
|
Name
|
three
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si]1(CC=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise to reaction flask
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature over 6 hours
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
the organic layer was washed with an equal volume of water (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous calcium chloride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatile organic solvents were removed by distillation through a 15 cm vacuum
|
Type
|
DISTILLATION
|
Details
|
The product was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A fraction bp 43°-45° C./16 mm Hg, 9.4 g, 95% yield was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(=C)[Si]1(CC=CC1)C=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |